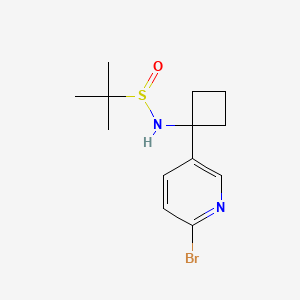

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide

Description

Properties

Molecular Formula |

C13H19BrN2OS |

|---|---|

Molecular Weight |

331.27 g/mol |

IUPAC Name |

N-[1-(6-bromopyridin-3-yl)cyclobutyl]-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C13H19BrN2OS/c1-12(2,3)18(17)16-13(7-4-8-13)10-5-6-11(14)15-9-10/h5-6,9,16H,4,7-8H2,1-3H3 |

InChI Key |

PMBPOMAXEQNWTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)NC1(CCC1)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of pyridine derivatives, followed by cyclobutylation and subsequent sulfinamide formation. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.

Reduction: The bromopyridine moiety can be reduced to pyridine.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products

Oxidation: Sulfonamide derivatives.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide has found applications in several scientific research areas:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The cyclobutyl and sulfinamide groups contribute to the compound’s overall stability and bioavailability, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide with structurally related compounds, focusing on aromatic substituents, functional groups, and synthetic pathways.

Structural Features and Substituent Effects

Key Observations:

- Bromine (target) vs. chlorine (Sibutramine analogs) introduces greater steric bulk and a stronger electron-withdrawing effect, which may influence binding kinetics or metabolic stability .

- Functional Groups: The sulfinamide group in the target and V-21 enables chiral resolution and acts as a directing group in synthesis, whereas Sibutramine analogs feature dimethylamine hydrochlorides, which are basic and form salts for improved solubility .

Physicochemical and Pharmacological Implications

- Solubility and Stability: The sulfinamide group in the target may reduce solubility compared to the ionic hydrochloride salts of Sibutramine analogs. However, pyridine’s polarity could mitigate this .

Crystallographic Considerations

The sulfinamide’s chirality would require enantiomorph-polarity estimation methods, such as those discussed by Flack (), to confirm absolute configuration .

Biological Activity

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide is a sulfinamide compound notable for its unique structural features, including a cyclobutyl group and a brominated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and receptors.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H16BrN2O2S

- Molecular Weight : 332.25 g/mol

- Key Functional Groups : Sulfinamide, brominated pyridine, cyclobutyl

The presence of the bromine atom enhances the compound's potential for interacting with biological targets due to its electronegative nature, which can influence binding affinities and selectivity .

Research indicates that sulfonamides, including this compound, can act as inhibitors of various biological targets. Notably, this compound exhibits high selectivity for the α4β7 integrin, which is relevant in treating inflammatory diseases and certain cancers . The specific mechanisms through which this compound exerts its effects are still under investigation, but initial studies suggest that it may interfere with integrin-mediated cell adhesion processes.

Biological Activity Overview

The biological activities associated with this compound include:

- Anti-inflammatory Effects : The selective inhibition of α4β7 integrin suggests potential applications in inflammatory conditions such as ulcerative colitis and Crohn's disease.

- Anticancer Potential : Given its mechanism of action on cell adhesion pathways, there is interest in exploring its efficacy against various cancer types.

- Enzyme Inhibition : As part of the sulfonamide class, this compound may also inhibit other enzymes involved in disease processes.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Fluorophenyl)-N'-methylsulfonamide | Fluorophenyl group instead of brominated pyridine | Antibacterial properties |

| N-(5-Chloropyridin-3-yl)cyclobutylamine | Chlorinated pyridine; lacks sulfinamide group | Anticancer activity |

| N-(1-(5-Bromopyridin-2-yl)cyclopropyl)-2-methylpropanesulfonamide | Similar cyclopropyl structure; different halogen and functional group | Potential anti-inflammatory effects |

The unique combination of a cyclobutyl structure and a brominated pyridine in this compound may confer distinctive binding properties and selectivity towards certain biological targets compared to other related compounds .

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound. For instance:

- Study 1 : Investigated the compound's effects on α4β7 integrin inhibition in vitro, demonstrating significant reductions in cell adhesion in models relevant to inflammatory bowel disease.

- Study 2 : Explored the anticancer properties by assessing cytotoxicity against various cancer cell lines, revealing promising results that warrant further investigation into its mechanism and efficacy.

These findings underscore the potential therapeutic applications of this compound across multiple disease states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.